![molecular formula C33H26N2O6 B12587518 5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine CAS No. 877643-26-0](/img/structure/B12587518.png)
5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2’-deoxyuridine is a synthetic organic compound that combines the structural features of perylene and deoxyuridine Perylene is a polycyclic aromatic hydrocarbon known for its strong fluorescence and stability, while deoxyuridine is a nucleoside analog used in various biochemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2’-deoxyuridine typically involves multiple steps, starting with the functionalization of perylene and deoxyuridine. One common approach is to first synthesize a perylene derivative with a suitable leaving group, such as a halide or an ester. This derivative is then reacted with a deoxyuridine derivative that has been modified to include a reactive alkyne group. The key step in the synthesis is the coupling reaction between the perylene derivative and the deoxyuridine derivative, which can be facilitated by a palladium-catalyzed cross-coupling reaction under mild conditions .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form perylenequinone derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Perylene-alkene or perylene-alkane derivatives.
Substitution: Perylene derivatives with various functional groups.
Scientific Research Applications
5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of nucleic acids for imaging and tracking purposes.
Medicine: Investigated for its potential use in photodynamic therapy due to its strong fluorescence and ability to generate reactive oxygen species.
Mechanism of Action
The mechanism of action of 5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2’-deoxyuridine involves its interaction with biological molecules, primarily nucleic acids. The perylene moiety intercalates between the base pairs of DNA, while the deoxyuridine moiety forms hydrogen bonds with complementary bases. This dual interaction enhances the compound’s binding affinity and specificity for nucleic acids. Additionally, the compound’s strong fluorescence allows for the visualization of these interactions in real-time, providing valuable insights into molecular processes .
Comparison with Similar Compounds
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Known for its use in organic semiconductors and dyes.
N,N-bis(3’,5’-bis(trifluoromethyl)-[1,1’-biphenyl]-4-yl)perylen-3-amine: A perylene derivative used in light-emitting diodes.
5-(Perylen-3-ylethynyl)uracil-1-acetic acid: A compound with antiviral properties.
Uniqueness
5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2’-deoxyuridine is unique due to its combination of a fluorescent perylene moiety and a biologically active deoxyuridine moiety. This dual functionality allows it to serve as both a fluorescent probe and a nucleic acid analog, making it highly versatile for various scientific and industrial applications.
Properties
CAS No. |
877643-26-0 |
|---|---|
Molecular Formula |
C33H26N2O6 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[3-(perylen-3-ylmethoxy)prop-1-ynyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C33H26N2O6/c36-17-28-27(37)15-29(41-28)35-16-20(32(38)34-33(35)39)7-4-14-40-18-21-12-13-26-24-10-2-6-19-5-1-9-23(30(19)24)25-11-3-8-22(21)31(25)26/h1-3,5-6,8-13,16,27-29,36-37H,14-15,17-18H2,(H,34,38,39)/t27-,28+,29+/m0/s1 |
InChI Key |
FPESDJMZBWCOSW-ZGIBFIJWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCOCC3=C4C=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCC3=C4C=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


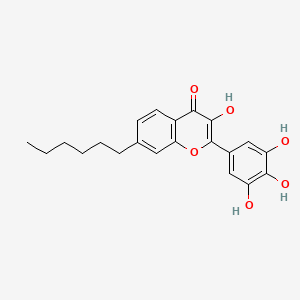
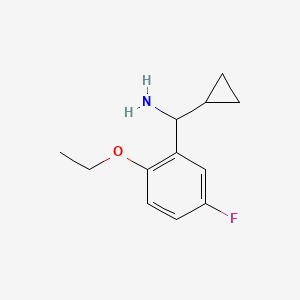
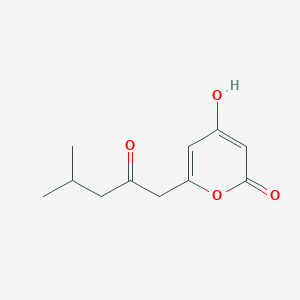
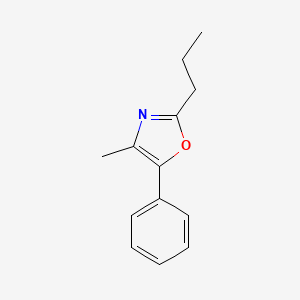

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
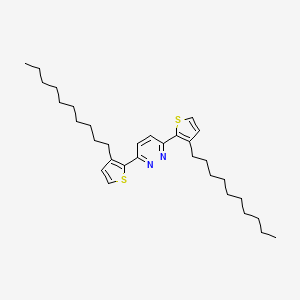
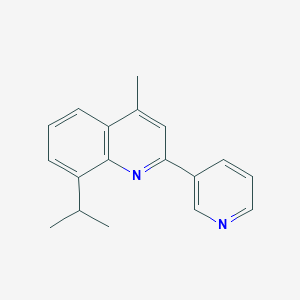
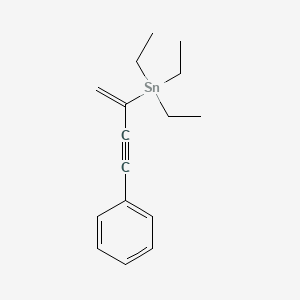
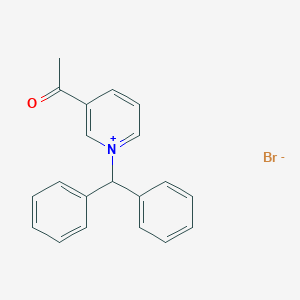
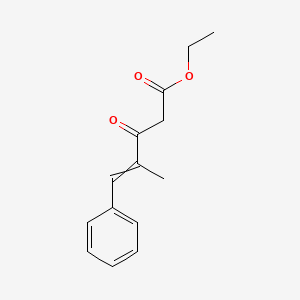
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
